1H-Indole, 4-methyl-2-phenyl-3-((1H-tetrazol-5-ylmethyl)thio)-
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Overview
Description
1H-Indole, 4-methyl-2-phenyl-3-((1H-tetrazol-5-ylmethyl)thio)-: is a complex organic compound that belongs to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This particular compound features a unique structure with a tetrazole moiety attached to the indole ring, making it an interesting subject for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of indole derivatives, including 1H-Indole, 4-methyl-2-phenyl-3-((1H-tetrazol-5-ylmethyl)thio)-, often involves classical methods such as the Fischer indole synthesis. This method typically uses phenylhydrazine and an aldehyde or ketone under acidic conditions to form the indole ring . Other methods include the Bartoli indole synthesis, which involves the reaction of nitroalkenes with vinyl Grignard reagents .
Industrial Production Methods: Industrial production of indole derivatives can involve large-scale Fischer indole synthesis, where reaction conditions are optimized for yield and purity. Catalysts and solvents are carefully chosen to ensure the reaction proceeds efficiently .
Chemical Reactions Analysis
Types of Reactions: 1H-Indole, 4-methyl-2-phenyl-3-((1H-tetrazol-5-ylmethyl)thio)- can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated indoles.
Scientific Research Applications
Chemistry: Indole derivatives are widely used in organic synthesis as building blocks for more complex molecules. They serve as intermediates in the synthesis of pharmaceuticals and agrochemicals .
Biology: In biological research, indole derivatives are studied for their role in cell signaling and as potential therapeutic agents. They have shown promise in the treatment of various diseases, including cancer and infectious diseases .
Medicine: Indole derivatives are used in the development of drugs due to their diverse biological activities. They have been investigated for their antiviral, anti-inflammatory, and anticancer properties .
Industry: In the industrial sector, indole derivatives are used in the production of dyes, fragrances, and other specialty chemicals .
Mechanism of Action
The mechanism of action of 1H-Indole, 4-methyl-2-phenyl-3-((1H-tetrazol-5-ylmethyl)thio)- involves its interaction with various molecular targets. The indole ring can interact with enzymes and receptors, modulating their activity. The tetrazole moiety can enhance binding affinity and specificity to certain biological targets .
Comparison with Similar Compounds
- 1H-Indole, 4-methyl-
- 1H-Indole, 2-phenyl-
- 1H-Indole, 3-((1H-tetrazol-5-ylmethyl)thio)-
Uniqueness: 1H-Indole, 4-methyl-2-phenyl-3-((1H-tetrazol-5-ylmethyl)thio)- is unique due to the presence of both a tetrazole and an indole moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
CAS No. |
66354-93-6 |
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Molecular Formula |
C17H15N5S |
Molecular Weight |
321.4 g/mol |
IUPAC Name |
4-methyl-2-phenyl-3-(2H-tetrazol-5-ylmethylsulfanyl)-1H-indole |
InChI |
InChI=1S/C17H15N5S/c1-11-6-5-9-13-15(11)17(23-10-14-19-21-22-20-14)16(18-13)12-7-3-2-4-8-12/h2-9,18H,10H2,1H3,(H,19,20,21,22) |
InChI Key |
BYPFYXAMEUFNCJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)NC(=C2SCC3=NNN=N3)C4=CC=CC=C4 |
Origin of Product |
United States |
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